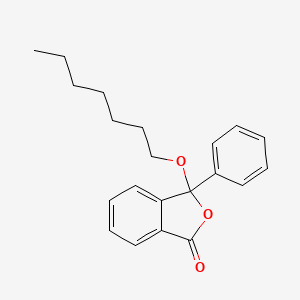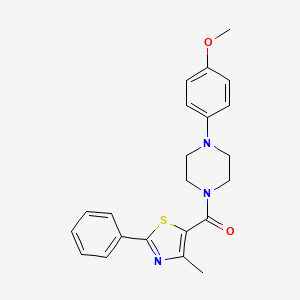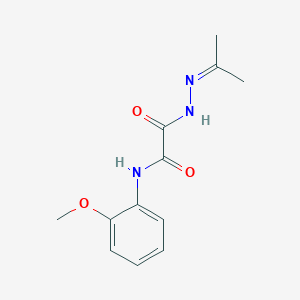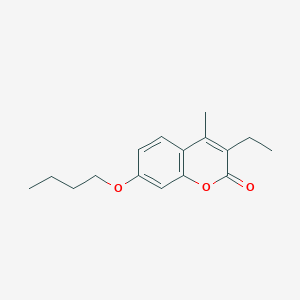![molecular formula C22H22FN3O B5213693 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(naphthalen-2-yl)acetamide](/img/structure/B5213693.png)
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(naphthalen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(naphthalen-2-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a fluorophenyl group attached to a piperazine ring, and a naphthalene moiety linked to an acetamide group. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(naphthalen-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorophenylpiperazine with naphthalene-2-carboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography. The choice of solvents, reagents, and catalysts is also critical to achieving the desired product quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the replacement of the fluorine atom with the nucleophile, forming new functionalized compounds.
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(naphthalen-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with specific biological targets.
Pharmacology: Research has focused on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The compound’s ability to cross the blood-brain barrier and its potential effects on the central nervous system are of particular interest.
Biology: Studies have explored its effects on cellular processes, including cell viability, protein expression, and internalization of transporters.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets, such as human equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor of these transporters, affecting the transport of nucleosides like uridine and adenosine across cell membranes . This inhibition can influence various physiological processes, including nucleotide synthesis and adenosine signaling pathways. Molecular docking studies have shown that the compound binds to a unique site on the transporters, leading to irreversible and non-competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound is structurally similar and also acts as an inhibitor of human equilibrative nucleoside transporters.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, studied for its acetylcholinesterase inhibitory activity.
Uniqueness
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(naphthalen-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its selectivity for ENT2 over ENT1 and its irreversible inhibition mechanism set it apart from other similar compounds .
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c23-20-7-3-4-8-21(20)26-13-11-25(12-14-26)16-22(27)24-19-10-9-17-5-1-2-6-18(17)15-19/h1-10,15H,11-14,16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPVCZFVLNLDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![METHYL 2-({[2-(3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-5-BROMOPHENYL](PHENYL)METHYL}AMINO)ACETATE](/img/structure/B5213617.png)
![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5213622.png)
![5-{[(2-furylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213625.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5213630.png)

![N~2~-(2,3-dichlorophenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5213645.png)
![4-(3-iodophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5213658.png)


![2-Methoxy-6-nitro-4-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B5213688.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B5213690.png)
![N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-2-methoxy-N-methylethanamine](/img/structure/B5213696.png)
![4-(3-bromo-4-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5213702.png)
